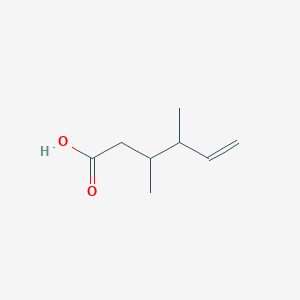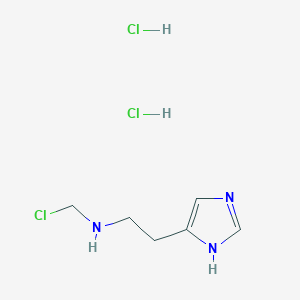
N-(chloromethyl)-2-(1H-imidazol-5-yl)ethanamine;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
R(-)-a-Chloromethyl Histamine Dihydrochloride is a chemical compound that belongs to the class of histamine derivatives. Histamine itself is an organic nitrogenous compound involved in local immune responses, regulating physiological functions in the gut, and acting as a neurotransmitter. R(-)-a-Chloromethyl Histamine Dihydrochloride is particularly notable for its role in various biochemical and pharmacological studies due to its unique properties and interactions with histamine receptors.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of R(-)-a-Chloromethyl Histamine Dihydrochloride typically involves the chloromethylation of histamine. This process can be achieved through several synthetic routes, one of which includes the reaction of histamine with formaldehyde and hydrochloric acid, followed by chlorination. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of R(-)-a-Chloromethyl Histamine Dihydrochloride may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through crystallization or chromatography to achieve the required pharmaceutical grade of the compound.
化学反应分析
Types of Reactions
R(-)-a-Chloromethyl Histamine Dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.
Hydrolysis: The chloromethyl group can be hydrolyzed under acidic or basic conditions to form hydroxymethyl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Acids and Bases: For hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce corresponding oxides.
科学研究应用
R(-)-a-Chloromethyl Histamine Dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is used to investigate the role of histamine receptors in various biological processes, including immune responses and neurotransmission.
Medicine: It serves as a tool in pharmacological studies to understand the effects of histamine and its derivatives on different physiological systems.
Industry: The compound is used in the development of pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds.
作用机制
R(-)-a-Chloromethyl Histamine Dihydrochloride exerts its effects primarily through interaction with histamine receptors, particularly the H1 and H2 receptors. The binding of the compound to these receptors can modulate various physiological responses, including vasodilation, gastric acid secretion, and smooth muscle contraction. The molecular targets and pathways involved in these effects include G-protein coupled receptor signaling and downstream activation of second messengers such as cyclic AMP.
相似化合物的比较
Similar Compounds
Histamine: The parent compound, involved in immune responses and neurotransmission.
Betahistine: An antivertigo agent that acts on histamine receptors.
Levocetirizine: An antihistamine used to treat allergic reactions.
Uniqueness
R(-)-a-Chloromethyl Histamine Dihydrochloride is unique due to its specific chloromethyl group, which allows for targeted chemical modifications and interactions with histamine receptors. This makes it a valuable tool in both research and pharmaceutical applications, providing insights into histamine-related pathways and potential therapeutic targets.
属性
分子式 |
C6H12Cl3N3 |
|---|---|
分子量 |
232.5 g/mol |
IUPAC 名称 |
N-(chloromethyl)-2-(1H-imidazol-5-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C6H10ClN3.2ClH/c7-4-8-2-1-6-3-9-5-10-6;;/h3,5,8H,1-2,4H2,(H,9,10);2*1H |
InChI 键 |
UMXJYKAJUFCMMI-UHFFFAOYSA-N |
规范 SMILES |
C1=C(NC=N1)CCNCCl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(S)-4,5-Dihydro-1,3-bis-([2.2]paracyclophan-4-yl)imidazolinium chloride](/img/structure/B12837932.png)
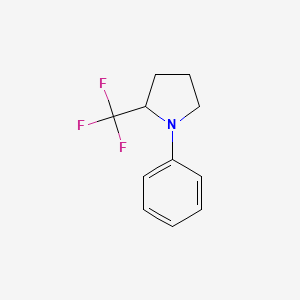
![6-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B12837947.png)

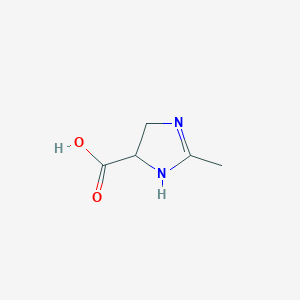


![4-[(Aminoiminomethyl)amino]-1H-Pyrrole-2-carboxylic acid](/img/structure/B12837974.png)
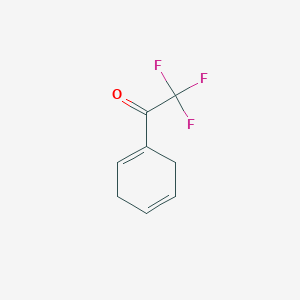
![7-Amino-4-fluorobenzo[b]furan](/img/structure/B12837984.png)


![6-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12838007.png)
